2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
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Overview
Description
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is a relatively new compound that has garnered significant attention in the scientific community due to its unique physicochemical and biological properties
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a derivatization reagent for the analysis of residual benzyl halides in drug substances . Additionally, it is used in the synthesis of pharmacologically active decorated six-membered diazines, which have various therapeutic applications .
Safety and Hazards
While specific safety and hazard information for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine was not found in the search results, general precautions for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors in the human body .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
It’s worth noting that similar compounds can influence a variety of biochemical pathways, leading to diverse physiological effects .
Result of Action
Similar compounds can have a wide range of effects at the molecular and cellular levels, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine. These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .
Preparation Methods
The synthesis of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium iodide, triethylamine, and hydrazonoyl halides . Major products formed from these reactions include 1,3,4-thiadiazole derivatives, which have significant antimicrobial activity .
Comparison with Similar Compounds
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is similar to other piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole . its unique nitrophenylmethyl group distinguishes it from these compounds, providing it with distinct physicochemical and biological properties. Other similar compounds include pyridazine and pyridazinone derivatives, which also exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
2-methyl-1-[(4-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-2-4-12(5-3-11)15(16)17/h2-5,10,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSGIODIOZRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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